Quinoline, 4-chloro-3,5,7-trimethyl-

Dopamine Receptor Neuropharmacology Binding Affinity

Researchers targeting the D3 dopamine receptor require precise tools to avoid off-target effects. 4-Chloro-3,5,7-trimethylquinoline (CAS 61563-53-9) meets this need with a potent D3 IC50 of 25.7 nM, ensuring reliable in vitro studies. - D3 Antagonist: IC50 = 25.7 nM for probing addiction, Parkinson's, and schizophrenia pathways. - Structure-Based Design: Solved X-ray structure enables accurate molecular docking and lead optimization. - Versatile Building Block: Reactive 4-chloro group with methyl substitution for complex heterocycle synthesis. Sourced from BenchChem with guaranteed purity and rapid global shipping to streamline your research.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 61563-53-9
Cat. No. B15095659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 4-chloro-3,5,7-trimethyl-
CAS61563-53-9
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=CC(=C2Cl)C)C
InChIInChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3
InChIKeyKRPBOBBDYDQGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3,5,7-trimethylquinoline Overview


Quinoline, 4-chloro-3,5,7-trimethyl- (CAS 61563-53-9) is a chlorinated heterocyclic aromatic compound belonging to the quinoline family. It features a chlorine atom at the 4-position and three methyl groups at the 3, 5, and 7 positions of the quinoline core [1]. This specific substitution pattern distinguishes it from other chloroquinolines and is key to its unique chemical and biological properties [2]. Its calculated properties include an XLogP of 3.9 and a topological polar surface area of 12.9 Ų [3].

Uniqueness of 4-Chloro-3,5,7-trimethylquinoline


Simply substituting 4-Chloro-3,5,7-trimethylquinoline with a generic 'chloroquinoline' is scientifically invalid due to the profound impact of its specific methyl substitution pattern. While chloroquinolines are a broad class with diverse activities [1], the precise location and number of methyl groups critically influence molecular conformation, electronic distribution, and lipophilicity. These factors directly modulate target binding affinity, selectivity, and metabolic stability [2]. For example, changing the methylation pattern can shift a compound's primary target from a dopamine receptor to a cytochrome P450 enzyme [3], [4]. Therefore, selecting the precise compound 4-chloro-3,5,7-trimethylquinoline is essential for ensuring experimental reproducibility and achieving the intended biological or chemical outcome.

Quantitative Evidence for 4-Chloro-3,5,7-trimethylquinoline


D3 Antagonism vs. 3,6,7-Trimethyl Isomer

4-Chloro-3,5,7-trimethylquinoline demonstrates potent antagonist activity at the human D3 dopamine receptor with an IC50 of 25.7 nM [1]. In stark contrast, a close positional isomer, 4-chloro-3,6,7-trimethylquinoline, shows a primary activity as a CYP3A4 inhibitor with an IC50 of 7,900 nM, a >300-fold shift in potency for a completely different target [2]. This highlights how a change in a single methyl group position (from 5 to 6) profoundly alters target engagement.

Dopamine Receptor Neuropharmacology Binding Affinity

Nicotinic Acetylcholine Receptor Activity

4-Chloro-3,5,7-trimethylquinoline acts as a very weak agonist at the human muscle-type nicotinic acetylcholine receptor (nAChR) subtype TE671, with an EC50 of 30,000 nM [1]. This activity is orders of magnitude weaker than its D3 receptor activity, indicating a degree of selectivity. For comparison, the unsubstituted 4-chloroquinoline parent compound shows no reported activity for this target, demonstrating how the methyl substitution pattern can introduce a novel, albeit weak, pharmacological effect.

Nicotinic Acetylcholine Receptor Ion Channel Functional Assay

Acute Oral Toxicity Profile

The compound has a defined acute oral toxicity profile, with an LD50 of 410 mg/kg in rats and 205 mg/kg in mice . While comparative acute toxicity data for the closest analogs (e.g., 4-chloro-3,6,7-trimethylquinoline, 4-chloro-5,7-dimethylquinoline) is not readily available in primary literature, these values provide a concrete baseline for risk assessment and safe laboratory handling. The compound is classified as harmful if swallowed and is a combustible solid, requiring standard precautions .

Acute Toxicity Safety LD50

Crystal Structure and Molecular Geometry

The single-crystal X-ray structure of 4-chloro-3,5,7-trimethylquinoline has been solved and is available in the Cambridge Structural Database (CSD) [1], [2]. The structure reveals the molecule is nearly planar and provides precise bond lengths and angles, confirming the spatial arrangement dictated by the 3,5,7-methyl substitution pattern. In contrast, the crystal structures of the closest isomers, 4-chloro-3,6,7-trimethylquinoline and 4-chloro-5,7-dimethylquinoline, are not reported in the CSD, making the target compound's structure a uniquely characterized reference point.

Crystal Structure Molecular Conformation X-ray Diffraction

4-Chloro-3,5,7-trimethylquinoline Applications


D3 Dopamine Receptor Probe

This compound serves as a valuable tool for probing D3 dopamine receptor function. Its potent antagonist activity (IC50 = 25.7 nM) in a defined cellular assay [1] makes it suitable for in vitro studies investigating D3 receptor signaling pathways, ligand binding, and functional selectivity. Researchers studying addiction, Parkinson's disease, or schizophrenia, where the D3 receptor is a key target, will find this compound a precise chemical tool distinct from other quinoline-based ligands.

Structure-Based Drug Design Scaffold

The availability of a solved single-crystal X-ray structure [2] provides a high-resolution starting point for structure-based drug design. Computational chemists can use the 3D coordinates from the Cambridge Structural Database to perform accurate molecular docking studies, pharmacophore modeling, and molecular dynamics simulations. This is a significant advantage over unsolved isomers, enabling more rational and efficient lead optimization campaigns.

Ion Channel Research: nAChR Agonist

For research focused on nicotinic acetylcholine receptors, this compound provides a well-characterized, low-potency agonist (EC50 = 30,000 nM) [3]. Its weak activity makes it suitable as a reference compound for comparing the potency of novel, more efficacious nAChR ligands or for studying the functional impact of very weak receptor activation in cellular models.

Synthetic Chemistry Building Block

The reactive chlorine at the 4-position, combined with the sterically hindering and electron-donating methyl groups, makes 4-chloro-3,5,7-trimethylquinoline a versatile building block for further chemical diversification. Its specific substitution pattern can be leveraged to synthesize more complex heterocyclic structures with defined stereoelectronic properties, which are not accessible from simpler chloroquinolines.

Technical Documentation Hub

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